6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide
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Overview
Description
6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the thiadiazole ring and the carboxamide group. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification methods, including crystallization and chromatography, are essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown promise in biological assays, demonstrating potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: The compound’s pharmacological properties are being explored for the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials and chemical sensors due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring and chromene core are believed to play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the thiadiazole ring, resulting in different chemical and biological properties.
4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide: Similar structure but with variations in the substitution pattern.
6,7-dimethyl-4-oxo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide: Contains a methylsulfanyl group instead of the prop-2-en-1-ylsulfanyl group.
Uniqueness
The presence of the prop-2-en-1-ylsulfanyl group in 6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide imparts unique chemical properties, such as enhanced reactivity and potential for specific biological interactions. This distinguishes it from other similar compounds and highlights its potential for specialized applications.
Properties
Molecular Formula |
C17H15N3O3S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
6,7-dimethyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C17H15N3O3S2/c1-4-5-24-17-20-19-16(25-17)18-15(22)14-8-12(21)11-6-9(2)10(3)7-13(11)23-14/h4,6-8H,1,5H2,2-3H3,(H,18,19,22) |
InChI Key |
LXBMRTGYOITAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NN=C(S3)SCC=C |
Origin of Product |
United States |
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